![molecular formula C10H12O2S B099457 [(2-Methylbenzyl)thio]essigsäure CAS No. 18926-49-3](/img/structure/B99457.png)

[(2-Methylbenzyl)thio]essigsäure

Übersicht

Beschreibung

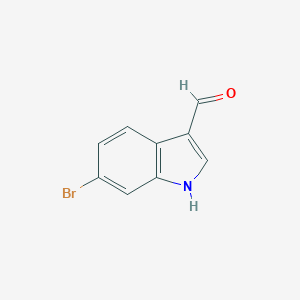

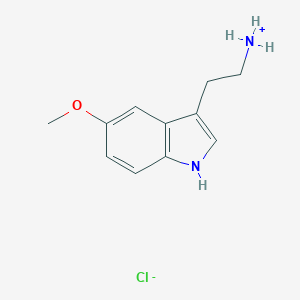

[(2-Methylbenzyl)thio]acetic acid is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that can provide insight into the chemical behavior and properties one might expect from [(2-Methylbenzyl)thio]acetic acid. For instance, the synthesis of related compounds involves the use of acetoxy groups and thioesters, which are relevant to the structure of [(2-Methylbenzyl)thio]acetic acid .

Synthesis Analysis

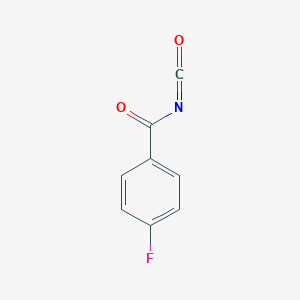

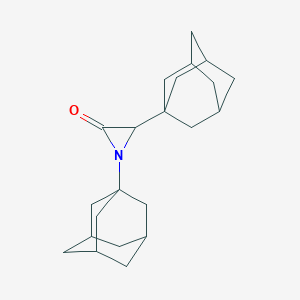

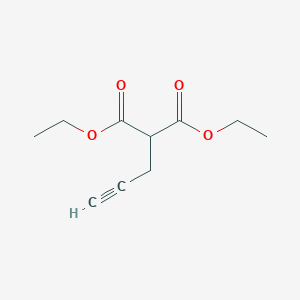

The synthesis of related compounds involves several steps, including the formation of azlactones, thiazolidines, and thioesters. For example, the synthesis of 4-(4′-acetoxybenzylidene)-2-methyl-5-oxazolone involves the use of acetoxy groups and yields phenylpropenoic acid derivatives upon hydrolysis . Similarly, the formation of 2-{[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid is achieved through a Thia-Michael addition reaction . These methods could potentially be adapted for the synthesis of [(2-Methylbenzyl)thio]acetic acid by considering the specific functional groups present in the target molecule.

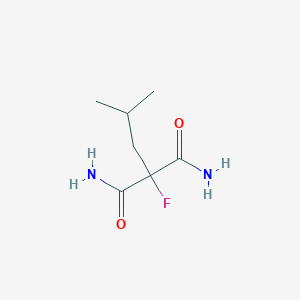

Molecular Structure Analysis

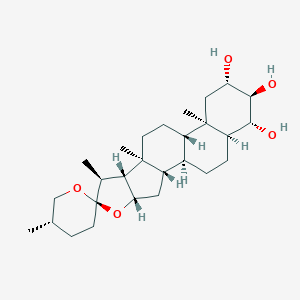

The molecular structure of compounds similar to [(2-Methylbenzyl)thio]acetic acid is determined using various spectroscopic techniques such as NMR, FT-IR, and mass spectrometry. For instance, the structure of the azlactone and its derivatives was confirmed by NMR spectroscopy and X-ray crystallography . The thiazolidine derivative's structure was elucidated using elemental analysis, FT-IR, 1H-NMR, 13C-NMR, and mass spectral data . These techniques are crucial for confirming the molecular structure and understanding the stereochemistry of the compounds.

Chemical Reactions Analysis

The chemical reactions involving related compounds demonstrate the reactivity of acetoxy groups and thioesters. For example, the basic hydrolysis of an azlactone derivative leads to the formation of phenylpropenoic acid derivatives . The thermolysis of an oxadiazoline derivative results in 1,2-acyl migration and the formation of S-methyl thiopyruvate, along with other products derived from carbene reactions . These reactions highlight the potential reactivity of [(2-Methylbenzyl)thio]acetic acid under similar conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of [(2-Methylbenzyl)thio]acetic acid are not directly reported, the properties of related compounds can provide some insights. The solubility, melting points, and stability of these compounds can be inferred from their structural analogs. For example, the stability of the azlactone derivative during synthesis suggests that [(2-Methylbenzyl)thio]acetic acid may also exhibit stability under certain conditions . The reactivity of the thioester group in the thermolysis reaction indicates that [(2-Methylbenzyl)thio]acetic acid may undergo similar rearrangements or participate in addition reactions .

Wissenschaftliche Forschungsanwendungen

Synthetische Chemie

“[(2-Methylbenzyl)thio]essigsäure” ist eine chemische Verbindung mit der Summenformel C10H12O2S . Es wird in der synthetischen Chemie als Baustein für die Synthese komplexerer Moleküle verwendet .

Pharmazeutische Forschung

Obwohl spezifische Anwendungen von “this compound” in der pharmazeutischen Forschung nicht ohne Weiteres verfügbar sind, wurden verwandte Verbindungen wie 2-Arylbenzothiazole umfassend untersucht. Sie haben ein breites Spektrum pharmakologischer Eigenschaften gezeigt, darunter antibakterielle, antifungale, antioxidative, antimikrobielle, antiproliferative und antikonvulsive Aktivitäten . Es ist möglich, dass “this compound” zur Synthese ähnlicher Verbindungen für die pharmazeutische Forschung verwendet werden könnte.

Materialwissenschaft

Im Bereich der Materialwissenschaft wurden verwandte Verbindungen als elektrophosphoreszierende Emitter in organischen Leuchtdioden (OLEDs) eingesetzt . Es ist möglich, dass “this compound” ähnliche Anwendungen haben könnte.

Biologische Forschung

Verbindungen, die “this compound” ähneln, wurden in der biologischen Forschung verwendet. Beispielsweise wurden 2-Arylbenzothiazole als Fluoreszenz-Sonden für den Analyt-Nachweis eingesetzt .

Industrielle Anwendungen

2-Arylbenzothiazole, die mit “this compound” verwandt sind, wurden in verschiedenen industriellen Anwendungen eingesetzt. Zum Beispiel wurden sie als fluoreszierende Farbstoff-Färbesubstrate verwendet .

Umweltwissenschaften

In der Umweltwissenschaft wurden verwandte Verbindungen auf ihre möglichen Auswirkungen auf die Umwelt untersucht. Beispielsweise wurden einige Benzothiazole aufgrund ihrer Verwendung in verschiedenen industriellen Prozessen als Umweltverschmutzer identifiziert .

Safety and Hazards

Wirkmechanismus

Target of Action

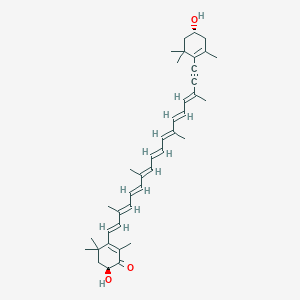

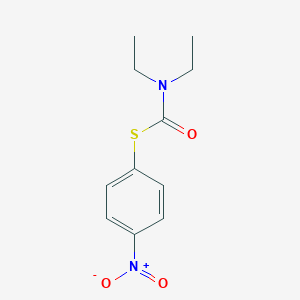

It is known that thioesters, a group to which this compound belongs, play a significant role in the metabolism of lipids . They act as acyl carriers, assisting with the transfer of acyl groups such as fatty acids from one substrate to another .

Mode of Action

For instance, they can undergo nucleophilic substitution reactions . The thioester linkage in these compounds is critical for their interaction with their targets .

Biochemical Pathways

Thioesters like [(2-Methylbenzyl)thio]acetic acid are involved in lipid metabolism . They assist in the transfer of acyl groups, such as fatty acids, from one substrate to another . This process is crucial for the breakdown of fuel (carbohydrate and fat) in the body, which is eventually converted to a simple two-carbon unit called acetyl CoA .

Result of Action

The action of thioesters, in general, is crucial for various metabolic processes, including the breakdown of carbohydrates and fats .

Eigenschaften

IUPAC Name |

2-[(2-methylphenyl)methylsulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-8-4-2-3-5-9(8)6-13-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOVEGRAZXURHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359322 | |

| Record name | [(2-methylbenzyl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18926-49-3 | |

| Record name | 2-[[(2-Methylphenyl)methyl]thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18926-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2-methylbenzyl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.